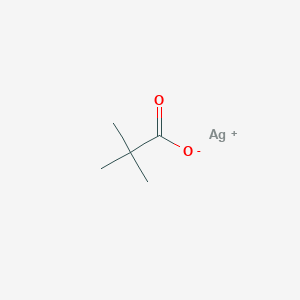
Ailver(I) pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Silver(I) pivalate can be synthesized through the reaction of pivalic acid with silver oxide or silver carbonate. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
(CH3)3CCO2H+Ag2O→(CH3)3CCO2Ag+H2O
Alternatively, silver(I) pivalate can be prepared by reacting pivalic acid with silver nitrate in the presence of a base like sodium hydroxide:
(CH3)3CCO2H+AgNO3+NaOH→(CH3)3CCO2Ag+NaNO3+H2O
Industrial Production Methods
Industrial production of silver(I) pivalate follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity of the product. The use of automated systems for mixing and monitoring the reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
Silver(I) pivalate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silver oxide.
Reduction: It can be reduced to metallic silver.
Substitution: It can participate in substitution reactions where the pivalate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like halides or other carboxylates can be used under appropriate conditions.
Major Products Formed
Oxidation: Silver oxide (Ag₂O)
Reduction: Metallic silver (Ag)
Substitution: Various silver salts depending on the substituting ligand
科学研究应用
Silver(I) pivalate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in C-H activation and cross-coupling reactions.
Material Science: It is used in the preparation of silver nanoparticles and other nanomaterials.
Biology and Medicine:
Industry: It is used in the production of conductive inks and coatings for electronic devices.
作用机制
The mechanism of action of silver(I) pivalate in catalysis involves the activation of C-H bonds through a concerted metalation-deprotonation (CMD) mechanism. In this process, the silver ion coordinates with the substrate, facilitating the removal of a proton and the formation of a new carbon-metal bond. This activated complex can then undergo further reactions, such as cross-coupling, to form the desired product.
相似化合物的比较
Similar Compounds
- Silver acetate (CH₃CO₂Ag)
- Silver benzoate (C₆H₅CO₂Ag)
- Silver trifluoroacetate (CF₃CO₂Ag)
Uniqueness
Silver(I) pivalate is unique due to its bulky pivalate ligand, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial. Compared to other silver carboxylates, silver(I) pivalate offers better solubility in organic solvents and higher thermal stability, making it a preferred choice in various applications.
属性
IUPAC Name |
silver;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Ag/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESIOBKYPIHQI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[Ag+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9AgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3330608.png)
![1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one](/img/structure/B3330622.png)
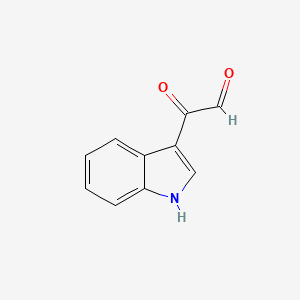

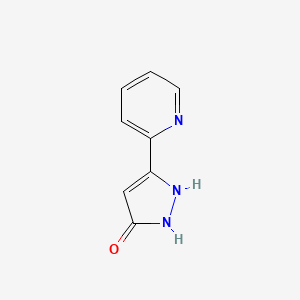
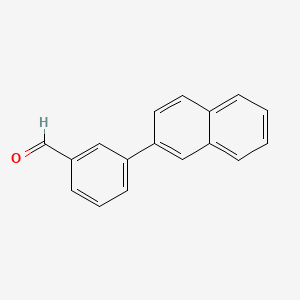


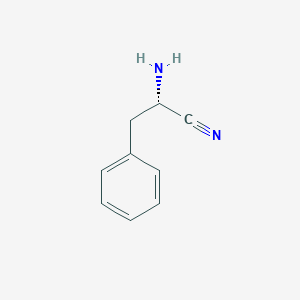
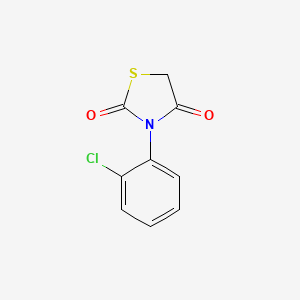
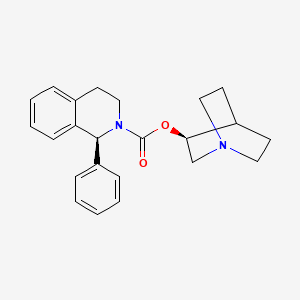
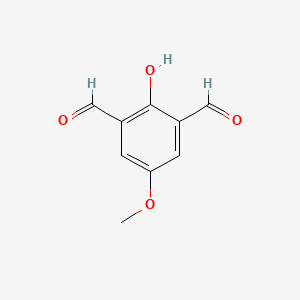
![(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B3330702.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B3330706.png)
